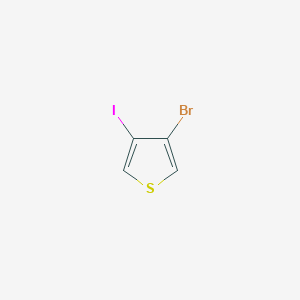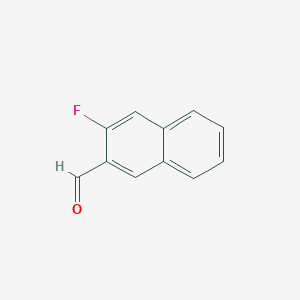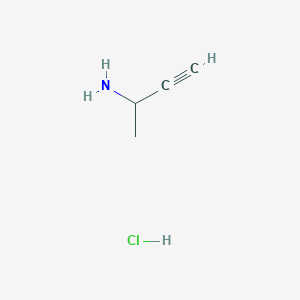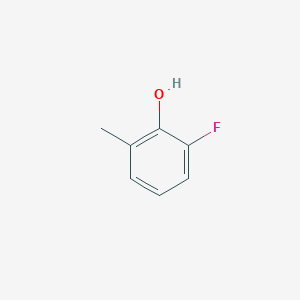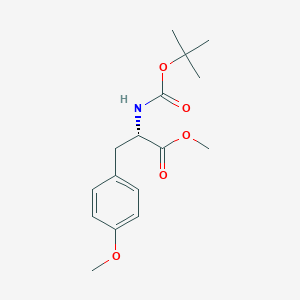
(S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butoxycarbonylamino compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related tert-butoxycarbonylamino compounds involves multi-step processes that are designed to introduce the tert-butoxycarbonylamino group and other functional groups in a regioselective and stereoselective manner. For example, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves regioselective functionalization of ring nitrogens and the C3 amino group, which is crucial for its activity as an interleukin-1beta converting enzyme inhibitor . Similarly, the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit with moderate cytotoxicity against certain cell lines, is achieved through a six-step process that includes condensation, protection, thionation, deprotection, cyclodehydration, and aromatization, resulting in a high enantiomeric excess (ee) of up to 98% .
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonylamino compounds is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to an amino group, which serves as a protective group during synthesis and can be removed under certain conditions. The Boc group is bulky and can influence the stereochemistry of the molecule, which is important for the biological activity of the compound. The presence of other functional groups, such as the methoxy group in the phenyl ring of the compound , can also affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tert-butoxycarbonylamino compounds can undergo various chemical reactions, including hydrogenation, deprotection, and cyclization. For instance, the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters leads to the formation of single diastereomers of the hydrogenated product . These reactions are often highly selective and can be used to control the stereochemistry of the final product, which is crucial for the development of enantiomerically pure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonylamino compounds are influenced by their molecular structure. The Boc group is known to increase the steric bulk of the molecule, which can affect solubility, boiling point, and melting point. The presence of ester groups, such as the methyl ester in the compound of interest, typically increases the compound's volatility and may affect its solubility in organic solvents. The specific physical and chemical properties of "(S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester" would need to be determined experimentally, as they are not discussed in the provided papers.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Intermediate in L-Tyrosine Porphyrins Synthesis : This compound serves as a key intermediate in the novel preparation of L-tyrosine-containing porphyrins, which have potential applications in photodynamic therapy and as sensors due to their unique photophysical properties (Chen et al., 2003).
Dipeptide Mimetic Synthesis : It has been utilized in the synthesis of dipeptide mimetics, such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, which are important in the development of caspase-1 inhibitors with potential therapeutic applications in inflammatory diseases (Lauffer & Mullican, 2002).
Material Science Applications
- Synthesis of Antioxidant-Modified Esters : This compound has been used in the synthesis of antioxidant-modified esters for lubricating base oil, showcasing its versatility beyond biological applications and highlighting its role in improving the oxidative stability and physical properties of lubricants (Jing, 2012).
Other Applications
- Complexation Behavior Studies : Research into the complexation behavior of certain ligands has involved the use of related ester compounds to study their selectivity and stability constants with various cations, which is crucial for understanding molecular interactions in both organic and inorganic chemistry (Arnaud-Neu et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIHTTUAILLQT-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
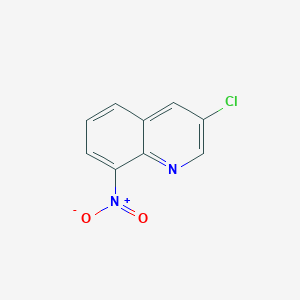
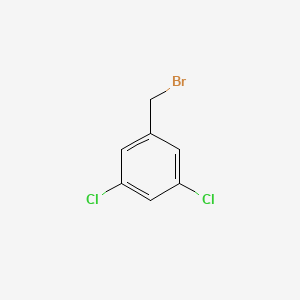
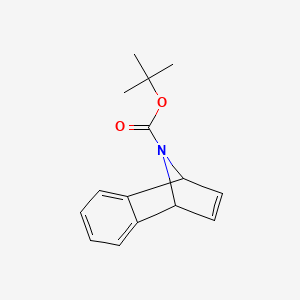
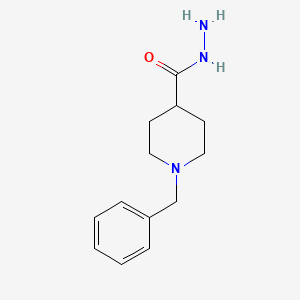
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
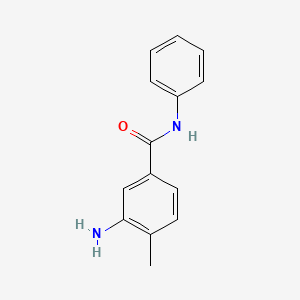
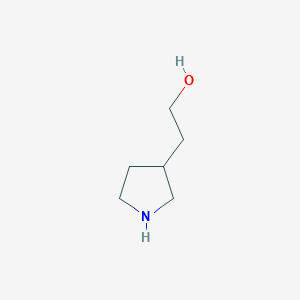
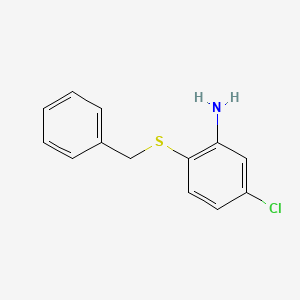
![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
